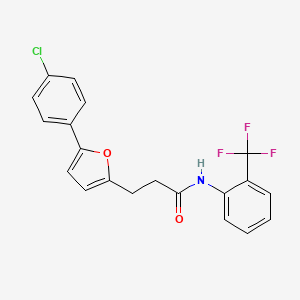

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide

CAS No.: 853311-79-2

Cat. No.: VC16048001

Molecular Formula: C20H15ClF3NO2

Molecular Weight: 393.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853311-79-2 |

|---|---|

| Molecular Formula | C20H15ClF3NO2 |

| Molecular Weight | 393.8 g/mol |

| IUPAC Name | 3-[5-(4-chlorophenyl)furan-2-yl]-N-[2-(trifluoromethyl)phenyl]propanamide |

| Standard InChI | InChI=1S/C20H15ClF3NO2/c21-14-7-5-13(6-8-14)18-11-9-15(27-18)10-12-19(26)25-17-4-2-1-3-16(17)20(22,23)24/h1-9,11H,10,12H2,(H,25,26) |

| Standard InChI Key | KDBVDBDOXCDBRJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |

Introduction

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. The compound features a furan ring, a chlorophenyl group, and a trifluoromethyl substituent, which contribute to its unique chemical properties and biological activity.

Synthesis Methods

The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide can be achieved through several methods, including:

-

Condensation Reactions: Utilizing furan derivatives and amines in the presence of coupling agents.

-

Substitution Reactions: Employing nucleophilic substitutions on appropriate precursors to introduce the trifluoromethyl group.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, such as:

-

Anticancer Properties: Preliminary studies suggest that this compound may inhibit tumor cell growth, similar to other furan-based derivatives.

-

Anti-inflammatory Effects: The presence of the trifluoromethyl group is known to enhance anti-inflammatory activity in related compounds.

Comparative Analysis with Similar Compounds

The following table compares 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-N-(4-chlorophenyl)furan-2-carboxamide | Furan ring, fluorine substitution | Anticancer activity |

| N-(4-methoxyphenyl)-5-bromo-furan-2-carboxamide | Furan ring, bromine substitution | Antimicrobial properties |

| 3-(5-methylfuran-2-yl)-N-(4-trifluoromethylphenyl)acrylamide | Methyl substitution on furan | Potential anti-inflammatory effects |

Pharmacological Potential

The unique combination of a chlorophenyl group and a trifluoromethyl substituent in 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide may enhance its biological activity compared to similar compounds. This arrangement could lead to distinct pharmacological profiles, making it a valuable candidate for further research in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume